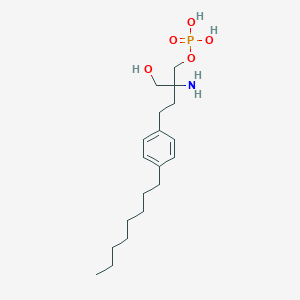

Fingolimod phosphate

Vue d'ensemble

Description

Fingolimod phosphate, a synthetic compound based on the fungal secondary metabolite myriocin, is a potent immunosuppressant approved by the U.S. FDA in September 2010 for treating multiple sclerosis (MS). It functions by preventing the egress of lymphocytes from lymphoid tissues, showing superior efficacy compared to interferon beta-1a in clinical trials for relapsing-remitting MS. Fingolimod is unique as it is orally active, marking a significant advancement in MS treatment options (Strader, Pearce, & Oberlies, 2011).

Synthesis Analysis

The synthesis of fingolimod involves starting with 2-phenethyl alcohol and sodium bromide, undergoing a series of reactions such as substitution, acylation, and condensation. This process yields fingolimod with an overall yield of 26.9%, which is higher compared to previously reported methods, indicating a more efficient synthesis pathway suitable for industrial production due to its convenience, high yield, low cost, and mild reaction conditions (Liu Jian-fen, 2014).

Molecular Structure Analysis

Fingolimod's efficacy is attributed to its structural similarity to sphingosine, enabling it to modulate sphingosine 1-phosphate (S1P) receptors after phosphorylation by sphingosine kinase 2. This phosphorylated form, fingolimod-phosphate, binds to S1P receptors, particularly affecting the S1P1 subtype, which plays a crucial role in lymphocyte trafficking. The unique action of fingolimod-phosphate as both an agonist and antagonist of S1P receptors contributes to its immunosuppressive properties (Brinkmann et al., 2010).

Chemical Reactions and Properties

Fingolimod undergoes phosphorylation to become active in vivo, forming fingolimod-phosphate, which interacts with extracellular G protein-coupled receptors, specifically sphingosine 1-phosphates. This interaction prevents the release of lymphocytes from lymphoid tissue, highlighting fingolimod's mechanism of action as an immunosuppressant. Its oral activity sets it apart from current first-line MS therapies, with potential uses in organ transplants and cancer treatment as well (Strader et al., 2011).

Physical Properties Analysis

Fingolimod's physical properties, including its oral bioavailability and pharmacokinetic profile, contribute to its effectiveness as a treatment for MS. It is absorbed slowly but almost completely, with a half-life of 6–9 days. Steady-state pharmacokinetics are achieved after 1–2 months of daily dosing. These properties, along with its dose-proportional exposure and low to moderate intersubject pharmacokinetic variability, make fingolimod a predictable and effective oral therapy for MS (David, Kovarik, & Schmouder, 2012).

Chemical Properties Analysis

The metabolism of fingolimod involves phosphorylation, hydroxylation, oxidation, and conjugation with endogenous fatty acids, closely following metabolic pathways of related endogenous compounds. This unusual metabolism for a xenobiotic suggests that fingolimod's pharmacological activity and safety profile are influenced by its biotransformation following endogenous metabolic pathways. Its elimination is primarily through oxidative metabolism, with this compound being mainly eliminated by dephosphorylation (Zollinger et al., 2011).

Applications De Recherche Scientifique

Traitement de la sclérose en plaques

Le phosphate de fingolimod est un traitement modificateur de la maladie bien toléré et hautement efficace, utilisé avec succès dans la prise en charge de la sclérose en plaques . Il est approuvé pour le traitement oral de la sclérose en plaques rémittente-récurrente (SPRR), une forme de SP caractérisée par un schéma d'exacerbation des symptômes neurologiques suivi d'une récupération .

Analyse de la biodisponibilité

La méthode analytique décrite dans une étude peut être appliquée pour évaluer les différences interindividuelles de la biodisponibilité du fingolimod et de son métabolite, le phosphate de fingolimod . Ceci pourrait éventuellement relier ces différences à la variabilité interindividuelle des réponses cliniques .

Actions neuroprotectrices et antioxydantes

Le phosphate de fingolimod est un médicament doté d'actions neuroprotectrices et antioxydantes . Il a été utilisé dans le traitement de la sclérose en plaques et a des applications potentielles dans d'autres affections nécessitant une neuroprotection .

Effets inhibiteurs sur les enzymes de la voie des sphingolipides

Le fingolimod inhibe les enzymes de la voie des sphingolipides . Cette propriété pourrait être exploitée dans le traitement des maladies où ces enzymes jouent un rôle crucial .

Modulation des voies moléculaires

Le fingolimod module une gamme de voies moléculaires profondément enracinées dans l'initiation ou la progression de la maladie

Mécanisme D'action

Target of Action

Fingolimod phosphate, the active metabolite of Fingolimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs), specifically S1PR1, S1PR3, S1PR4, and S1PR5 . These receptors play a crucial role in the immune system and the central nervous system .

Mode of Action

This compound acts by binding to the S1PRs, leading to their down-regulation or desensitization . This action prevents the egress of lymphocytes from lymphoid tissues, thereby reducing the infiltration of potentially autoaggressive lymphocytes into the central nervous system (CNS) .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and macrophages M1/M2 shift .

Pharmacokinetics

Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and this compound have a half-life of 6-9 days, and steady-state pharmacokinetics are reached after 1-2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to this compound, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of this compound results in a profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and multiple sclerosis (MS) . It also enhances brain-derived neurotrophic factor (BDNF) expression , which may contribute to its neuroprotective effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability was found to be unaffected by multiple daily doses up to 24 months .

Safety and Hazards

Fingolimod has been associated with potentially fatal infections, bradycardia, and, in 2009, a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . Two people died: one due to brain herpes infection, and a second one due to herpes zoster . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 .

Orientations Futures

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It has been shown to be an effective treatment in phase 2 and phase 3 studies . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

Propriétés

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

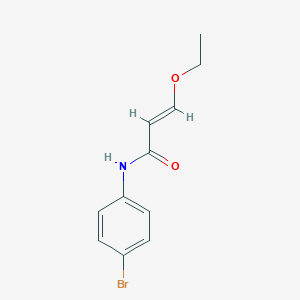

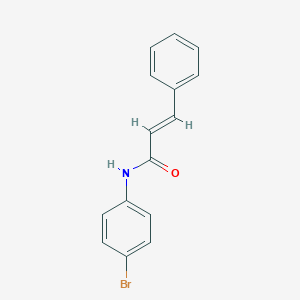

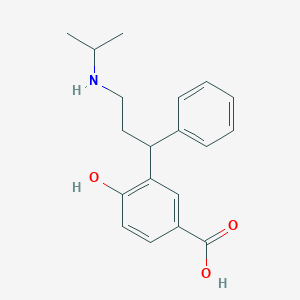

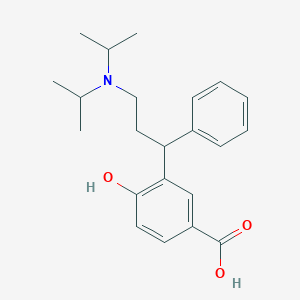

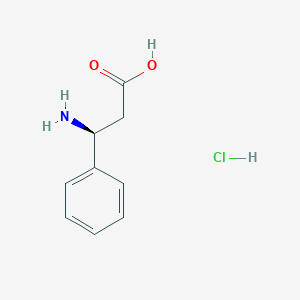

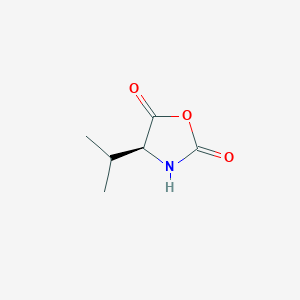

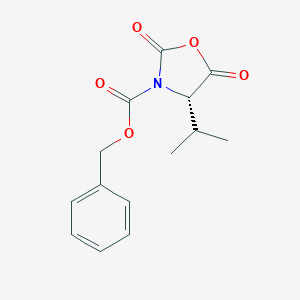

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)